N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reactants: Piperidine-substituted xanthene, Isonicotinoyl chloride
Conditions: Base (e.g., triethylamine), solvent (e.g., dichloromethane)
Product: N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the xanthene core. The xanthene core can be synthesized through the condensation of resorcinol with phthalic anhydride under acidic conditions. The resulting xanthene derivative is then subjected to further functionalization to introduce the piperidine and isonicotinoyl groups.
-
Step 1: Synthesis of Xanthene Core
Reactants: Resorcinol, Phthalic anhydride
Conditions: Acidic medium (e.g., sulfuric acid), heat
Product: Xanthene derivative
Chemical Reactions Analysis
Types of Reactions
N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its chemical properties.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide or potassium carbonate).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could introduce various alkyl or acyl groups.
Scientific Research Applications
N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide has several scientific research applications, including:
Fluorescent Probes: Due to its xanthene core, the compound can be used as a fluorescent probe in biological imaging and diagnostic assays.
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Chemical Sensors: The compound can be used in the development of chemical sensors for detecting various analytes.
Material Science: The compound’s fluorescent properties can be utilized in the development of advanced materials with specific optical properties.
Mechanism of Action
The mechanism of action of N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide depends on its specific application. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The xanthene core may also play a role in the compound’s mechanism of action by providing a fluorescent signal that can be used to track its distribution and activity.
Comparison with Similar Compounds
Similar Compounds
Fluorescein: Another xanthene derivative widely used as a fluorescent probe.
Rhodamine: A xanthene-based dye with applications in fluorescence microscopy and flow cytometry.
Eosin: A xanthene dye used in histology for staining tissues.
Uniqueness
N-((1-isonicotinoylpiperidin-4-yl)methyl)-9H-xanthene-9-carboxamide is unique due to the presence of the piperidine and isonicotinoyl groups, which can confer specific chemical and biological properties not found in other xanthene derivatives. These groups may enhance the compound’s binding affinity to certain molecular targets or improve its solubility and stability in various environments.
Properties
IUPAC Name |
N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25N3O3/c30-25(24-20-5-1-3-7-22(20)32-23-8-4-2-6-21(23)24)28-17-18-11-15-29(16-12-18)26(31)19-9-13-27-14-10-19/h1-10,13-14,18,24H,11-12,15-17H2,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARLNPLRUJZSLQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2C3=CC=CC=C3OC4=CC=CC=C24)C(=O)C5=CC=NC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.